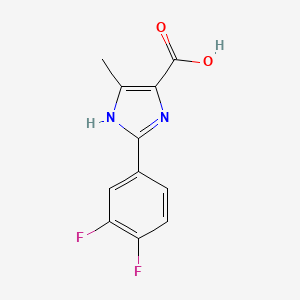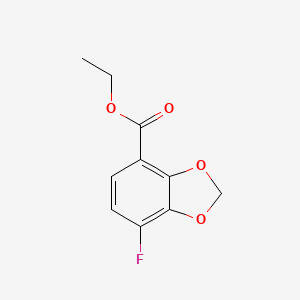
Ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is a fluorinated aromatic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound features a fluorine atom at the 7-position of the benzo[d][1,3]dioxole ring system, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-fluorobenzo[d][1,3]dioxole-4-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is performed in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions.
Purification: The crude product is purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted benzo[d][1,3]dioxole derivatives.
Applications De Recherche Scientifique
Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-Fluorobenzo[d][1,3]dioxole-7-carboxylate: Similar structure but with the fluorine atom at a different position.
Ethyl Benzo[d][1,3]dioxole-4-carboxylate: Lacks the fluorine atom.
Uniqueness: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C10H9FO4 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C10H9FO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3 |
Clé InChI |
FNCQHXJMONDFNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=C(C=C1)F)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)
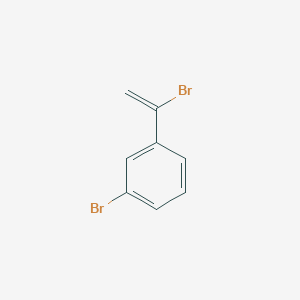
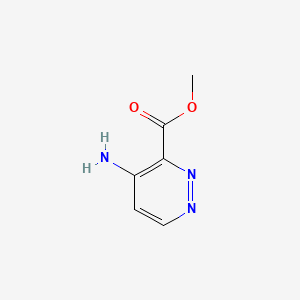
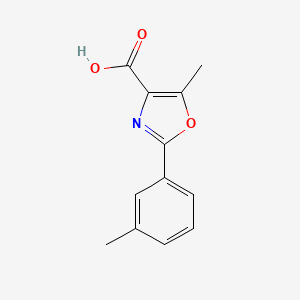
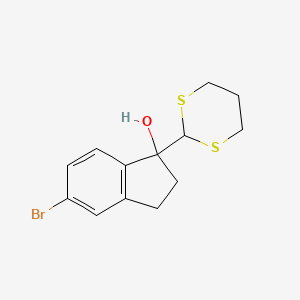
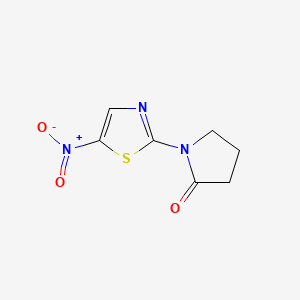
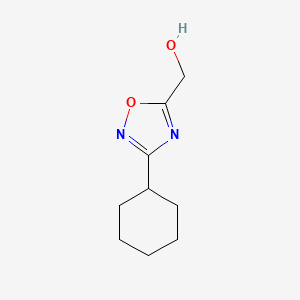
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)

